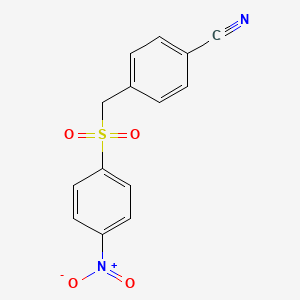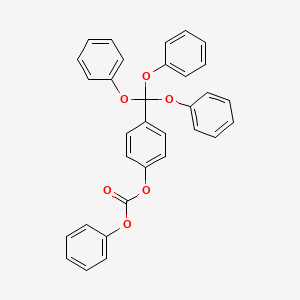
Phenyl 4-(triphenoxymethyl)phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(triphenoxymethyl)phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further substituted with a triphenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(triphenoxymethyl)phenyl carbonate typically involves the reaction of phenol derivatives with carbonyl compounds under specific conditionsThe reaction conditions often require the use of catalysts such as hydrogen bromide or boron tribromide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-(triphenoxymethyl)phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonate group into other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Strong nucleophiles like phenoxide ions are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted phenyl carbonates.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-(triphenoxymethyl)phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of Phenyl 4-(triphenoxymethyl)phenyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic acyl substitution reactions, which are facilitated by the presence of electron-withdrawing groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- Bis(pentafluorophenyl) carbonate
Uniqueness
Phenyl 4-(triphenoxymethyl)phenyl carbonate is unique due to its triphenoxymethyl substitution, which imparts distinct chemical properties compared to other phenyl carbonates.
Eigenschaften
CAS-Nummer |
49758-57-8 |
|---|---|
Molekularformel |
C32H24O6 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
phenyl [4-(triphenoxymethyl)phenyl] carbonate |
InChI |
InChI=1S/C32H24O6/c33-31(34-26-13-5-1-6-14-26)35-27-23-21-25(22-24-27)32(36-28-15-7-2-8-16-28,37-29-17-9-3-10-18-29)38-30-19-11-4-12-20-30/h1-24H |
InChI-Schlüssel |
RNLPHXPVXQWKSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
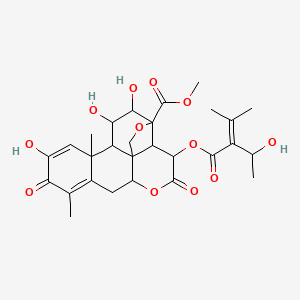
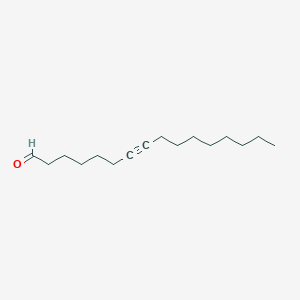
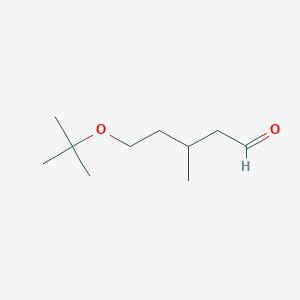
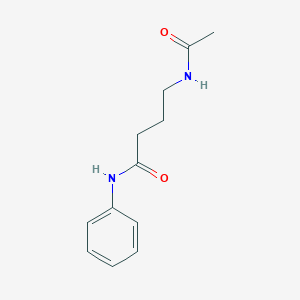
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
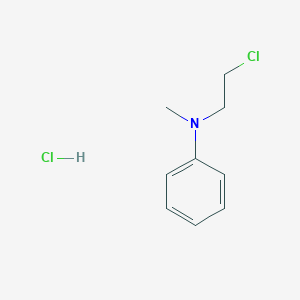
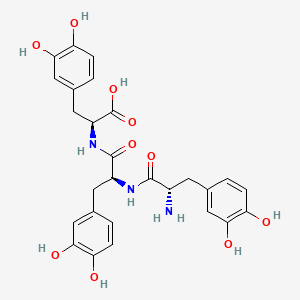
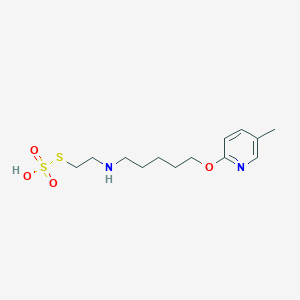

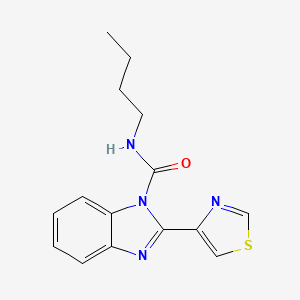
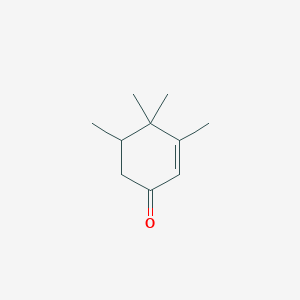
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
